Functional Differentiation: BI2536-PEG2-Halo Enables HaloTag-Dependent Selective Cytotoxicity, a Feature Absent in the Parent PLK1 Inhibitor BI2536
BI2536-PEG2-Halo demonstrates selective anti-proliferative activity (IC50 = 23 nM) in 293T cells engineered to express the Halo-p53R273H(FL)-mCherry fusion protein . In contrast, the parent PLK1 inhibitor BI2536, lacking the HaloTag ligand, is not reported to exhibit this specific, HaloTag-dependent selective cytotoxicity in the same engineered cellular context [1]. The functional distinction arises from the HaloTag's ability to facilitate accumulation or specific targeting of the inhibitor to the mutant p53-fusion protein.
| Evidence Dimension | Anti-proliferative Activity in Engineered Cell Model |
|---|---|
| Target Compound Data | IC50 = 23 nM |
| Comparator Or Baseline | Parent PLK1 inhibitor BI2536: No reported activity in this specific HaloTag-dependent assay |
| Quantified Difference | Functional gain-of-activity in the HaloTag-engineered cellular context |
| Conditions | 293T cells expressing Halo-p53R273H(FL)-mCherry tag |
Why This Matters
This data proves the compound's utility in assays requiring selective targeting or degradation of HaloTag-fusion proteins, a capability not shared by standard PLK1 inhibitors.
- [1] MedChemExpress. BI2536-PEG2-Halo (Product Datasheet). HY-159493. View Source
